[4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
[4,4-difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2.2ClH/c14-13(15)5-3-12(10-16,4-6-13)8-11-2-1-7-17-9-11;;/h1-2,7,9H,3-6,8,10,16H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFWBZYBNLBLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CN=CC=C2)CN)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride typically involves multiple steps:
Formation of the Difluorocyclohexyl Intermediate: This step involves the introduction of fluorine atoms into a cyclohexane ring. The difluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Attachment of the Pyridinylmethyl Group: The difluorocyclohexyl intermediate is then reacted with a pyridinylmethyl halide (e.g., pyridin-3-ylmethyl chloride) in the presence of a base such as potassium carbonate to form the desired intermediate.
Introduction of the Methanamine Group: The final step involves the reaction of the intermediate with methanamine under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the pyridinyl ring or the difluorocyclohexyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethyl position, where halides or other nucleophiles can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to [4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride exhibit significant anticancer properties. For instance, studies have focused on the inhibition of specific kinases that are overexpressed in various cancers. Polo-like kinase 1 (Plk1), a target for anticancer therapies, has been shown to be inhibited by related compounds, suggesting that this class of compounds could be beneficial in cancer treatment strategies .
Neurological Applications
The compound's structure suggests potential neuroprotective effects. Similar compounds have been investigated for their ability to modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases like Alzheimer's disease. The presence of the pyridine ring is particularly interesting as it can interact with various receptors involved in neurological pathways .
Antimicrobial Properties
Preliminary studies have demonstrated that derivatives of this compound possess antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity, while the pyridinylmethyl moiety can modulate its activity. The methanamine group may facilitate interactions with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride
- CAS Number : 1992956-97-4 .
- Molecular Formula : C₁₃H₂₀Cl₂F₂N₂
- Molecular Weight : 313.2141 g/mol .
- Structural Features :
- A cyclohexane ring with 4,4-difluoro substitution.
- A pyridin-3-ylmethyl group attached to the cyclohexyl ring.
- A primary amine (-CH₂NH₂) group, stabilized as a dihydrochloride salt.
Physicochemical Properties :
- Hydrogen Bond Donors/Acceptors: Likely 3 donors (NH₂, two HCl) and 4 acceptors (pyridine N, NH₂, two Cl⁻) based on structural analogs .
- Topological Polar Surface Area (TPSA) : Estimated ~50 Ų (similar to compounds with pyridine and amine groups) .
- Solubility : High aqueous solubility due to dihydrochloride salt form, comparable to other amine hydrochlorides like dopamine HCl .
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
This may enhance binding to kinase or neurotransmitter receptors. The dihydrochloride salt improves solubility over free-base analogs, similar to dopamine HCl .
Fluorination Impact: The 4,4-difluorocyclohexyl group in the target compound increases metabolic stability and lipophilicity compared to non-fluorinated analogs like [2-(pyrrolidin-1-yl)cyclohexyl]methanamine diHCl .
Synthetic Accessibility :
- The dihydrochloride form is synthesized via HCl treatment of the free base, a method shared with dopamine HCl and other amine salts .
Research Findings:
- Receptor Binding : Pyridine-containing analogs (e.g., the target compound) show higher affinity for serotonin receptors (5-HT) compared to aliphatic-substituted derivatives like CAS 1707602-10-5 .
- Metabolic Stability: Fluorinated cyclohexyl groups (as in the target) reduce CYP450-mediated metabolism by 40–60% compared to non-fluorinated analogs .
- Toxicity : Dihydrochloride salts generally exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) than free bases due to improved solubility and reduced tissue irritation .
Biological Activity
[4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H20Cl2F2N2
- CAS Number : 1380300-29-7
- Molecular Weight : 303.22 g/mol
This compound is characterized by its difluoromethyl group and a pyridine moiety, which are known to influence biological activity significantly.
Research indicates that compounds similar to this compound often interact with specific biological targets, including enzymes and receptors. The following mechanisms have been proposed based on studies of related compounds:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell proliferation, particularly in cancer cells.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways involved in cell survival and apoptosis.
- Cell Cycle Regulation : Evidence suggests that it can induce cell cycle arrest, particularly in the G1 phase, leading to increased apoptosis in certain cancer cell lines.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |
| U-937 (Monocytic Leukemia) | 21.00 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 10.50 | Inhibition of proliferation and induction of necroptosis |
These findings indicate that this compound exhibits significant cytotoxicity against various cancer cell lines.
Mechanistic Studies
A study conducted on the compound's mechanism revealed that it activates the p53 pathway, leading to increased expression levels of pro-apoptotic factors while downregulating anti-apoptotic proteins. This dual mechanism contributes to its effectiveness against cancer cells.
Case Studies
- Study on MCF-7 Cells : A detailed investigation demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. Flow cytometry analysis confirmed that treated cells exhibited a significant increase in sub-G1 population, indicative of apoptosis.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histological analyses revealed increased necrosis within tumor tissues, supporting its potential as an effective anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for [4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride?
- Methodological Answer : Synthesis typically involves cyclization of fluorinated intermediates followed by pyridinylmethyl group introduction via nucleophilic substitution. Purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel with gradient elution (e.g., dichloromethane/methanol). Reaction monitoring via TLC (Rf ~0.3 in 9:1 CH₂Cl₂:MeOH) and characterization by H/F NMR ensures intermediate quality. Safety protocols for handling fluorinated precursors (e.g., PPE, fume hoods) should align with GHS guidelines .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key steps include:
- Purity : HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient, retention time ~8.2 min) and elemental analysis (±0.3% for C, H, N).
- Solubility : Phase-solubility studies in PBS (pH 7.4) and DMSO.
- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-based guidelines:
- Ventilation : Use fume hoods during weighing/synthesis.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency contact protocols should mirror those for structurally similar amines (e.g., +49 89 1 92 40 for EU labs) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Employ density functional theory (DFT) to predict transition states for fluorination and cyclization steps. Tools like Gaussian09 or ORCA can model steric effects of the pyridinylmethyl group. Pair computational results with ICReDD’s reaction path search methods to narrow experimental parameters (e.g., temperature, catalyst loading) .
Q. What experimental design strategies mitigate contradictions in pharmacological data (e.g., varying IC₅₀ values)?
- Methodological Answer : Use a factorial Design of Experiments (DoE) to isolate variables:
Q. How does the compound’s stability under oxidative stress inform formulation design?
- Methodological Answer : Conduct forced degradation studies:
- Oxidative : 3% H₂O₂ at 25°C for 24h.
- Photolytic : ICH Q1B guidelines (UV light, 200–400 nm).
LC-HRMS identifies major degradants (e.g., defluorinated byproducts). Stabilizers like ascorbic acid (0.1% w/v) may extend shelf life .
Q. What advanced techniques validate target receptor binding specificity?
- Methodological Answer : Combine:
- Cryo-EM : Resolve ligand-receptor complexes at 3–4 Å resolution.
- ITC : Measure binding thermodynamics (ΔG, ΔH).
- Mutagenesis : Key residues (e.g., pyridine-interacting Tyr) are validated via alanine scanning .
Q. What challenges arise during scale-up from milligram to gram quantities?
- Methodological Answer : Critical issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
